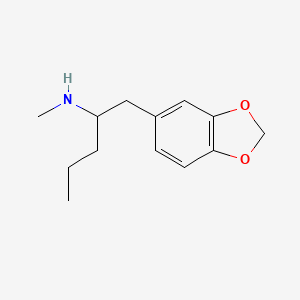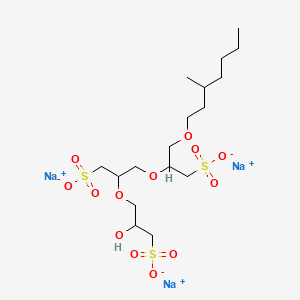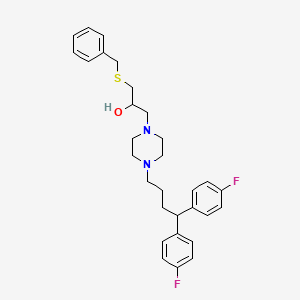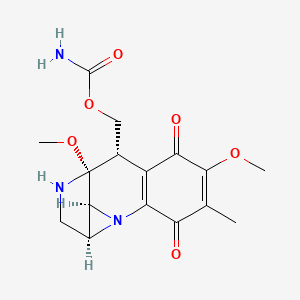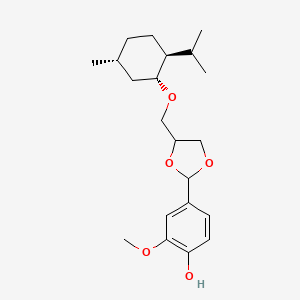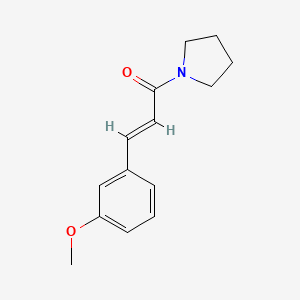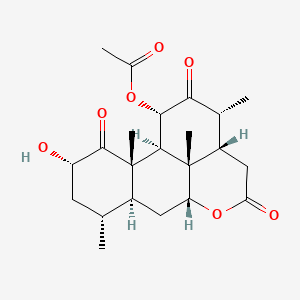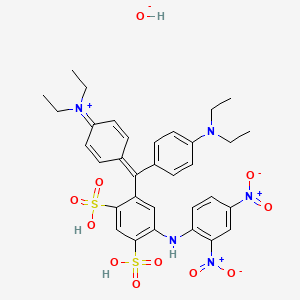
Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- is a complex organic compound known for its unique structural features and diverse applications. This compound belongs to the class of phenols and benzopyrans, which are known for their significant roles in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic and benzopyran derivatives under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antioxidant properties, is ongoing.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s phenolic and benzopyran structures allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-methoxy-: Known for its simpler structure and different reactivity profile.
Phenol, 2,3-dimethyl-: Another phenolic compound with distinct chemical properties.
2H-1-Benzopyran-2-one, 7-methoxy-: Shares the benzopyran core but differs in functional groups.
Uniqueness
Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- stands out due to its unique combination of phenolic and benzopyran structures, which confer specific chemical reactivity and biological activity not found in simpler analogs.
This detailed overview highlights the significance of Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- in various fields of research and industry
Propriétés
Numéro CAS |
84394-22-9 |
|---|---|
Formule moléculaire |
C24H22O3 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
4-(7-methoxy-2,2-dimethyl-4-phenylchromen-3-yl)phenol |
InChI |
InChI=1S/C24H22O3/c1-24(2)23(17-9-11-18(25)12-10-17)22(16-7-5-4-6-8-16)20-14-13-19(26-3)15-21(20)27-24/h4-15,25H,1-3H3 |
Clé InChI |
NUVUUNIHLWCXSL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3)C4=CC=C(C=C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



